molecular formula C17H24N2O3S B2718781 4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-53-9

4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2718781
CAS RN: 898419-53-9
M. Wt: 336.45
InChI Key: DOKKEBCAENOAAK-UHFFFAOYSA-N
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Description

4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.45. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Pharmacological Applications

Sulfonamides, including compounds similar to 4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are recognized for their diverse pharmacological activities. These include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities (Ghomashi et al., 2022). Furthermore, studies on chemotherapeutic agents have explored the synthesis of quinoline and naphthyridine sulfonamide or phosphonic acid derivatives, which highlights the potential use of such compounds in antimicrobial treatments, though significant activity was not noted in one study (Yanagisawa et al., 1973).

Synthesis and Chemical Properties

The synthesis of pyrrolo-/indolo[1,2-a]quinolines, which are structurally related to the compound , from gem-dibromovinyls and sulphonamides has been reported. This involves a Cu(I)-catalyzed formation of ynamide followed by Ag(I)-assisted intramolecular hydroarylation, demonstrating the compound's relevance in organic synthesis and its potential photophysical properties (Kiruthika et al., 2014). Moreover, research into the polymorphic modifications of similar compounds, such as 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possess diuretic properties, further underscores the versatility and potential applications of these compounds in the realm of medicinal chemistry and drug development (Shishkina et al., 2018).

Antimicrobial and Antitumor Activities

Substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, structurally akin to 4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been synthesized and tested for their antibacterial activities, showing potent activity against gram-positive and gram-negative bacteria (Ishikawa et al., 1990). Additionally, the synthesis of new Pyrrolo[1,2-a]quinoxalines as antiproliferative agents in GPER-expressing breast cancer cells highlights the potential application of similar compounds in cancer therapy (Carullo et al., 2021).

properties

IUPAC Name

11-oxo-N,N-dipropyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-3-8-18(9-4-2)23(21,22)15-11-13-5-6-16(20)19-10-7-14(12-15)17(13)19/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKKEBCAENOAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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